molecular formula C22H27NO5 B1677632 (E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol CAS No. 70045-24-8

(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol

Cat. No.: B1677632
CAS No.: 70045-24-8
M. Wt: 385.5 g/mol
InChI Key: USQBFIHOJXACAX-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol is a bioactive chemical compoundThe compound has a molecular weight of 385.45 and a molecular formula of C22H27NO5 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol involves the reaction of phenol derivatives with N-ethylphenethylamine and fumaric acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol can be compared with other similar compounds, such as:

  • Azepexole hydrochloride
  • Benzoic acid, m-(2-methyl-5-phenylpyrrol-1-yl)-, compound with morpholine (1:1)
  • Potassium clavulanate cellulose
  • Tylosin, lactate

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and bioactive properties. Compared to similar compounds, it may exhibit distinct biological activities, stability, and solubility characteristics, making it valuable for specific research and industrial applications .

Properties

CAS No.

70045-24-8

Molecular Formula

C22H27NO5

Molecular Weight

385.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol

InChI

InChI=1S/C18H23NO.C4H4O4/c1-2-19(13-11-16-7-4-3-5-8-16)14-12-17-9-6-10-18(20)15-17;5-3(6)1-2-4(7)8/h3-10,15,20H,2,11-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

USQBFIHOJXACAX-WLHGVMLRSA-N

Isomeric SMILES

CCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.C(=C/C(=O)O)\C(=O)O

SMILES

CCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)O.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Phenol, m-(2-(N-ethylphenethylamino)ethyl)-, fumarate (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol
Reactant of Route 2
(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol
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(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol
Reactant of Route 4
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(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol
Reactant of Route 5
(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol
Reactant of Route 6
(E)-but-2-enedioic acid;3-[2-[ethyl(2-phenylethyl)amino]ethyl]phenol

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